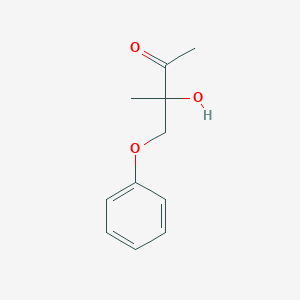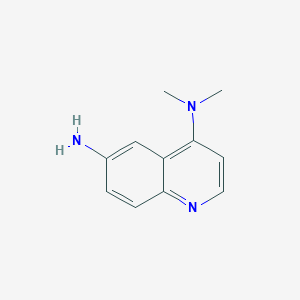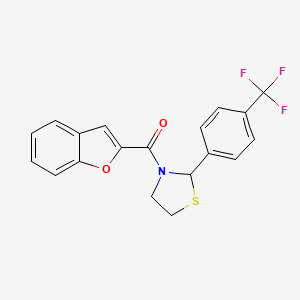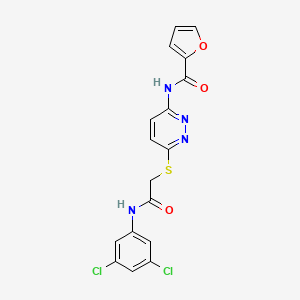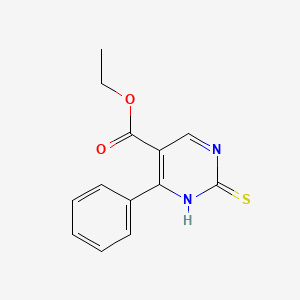![molecular formula C22H30F2O2 B3018180 (trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 94840-77-4](/img/structure/B3018180.png)
(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is an organic compound characterized by its unique structure, which includes a difluorophenyl group and a bicyclohexane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the propyl group: This step involves the alkylation of the bicyclohexane core using propyl halides under basic conditions.
Attachment of the difluorophenyl group: This is typically done through a Friedel-Crafts acylation reaction, where the difluorophenyl group is introduced using a difluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its difluorophenyl group can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (trans,trans)-4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
- (trans,trans)-4-(Prop-1-en-1-yl)-4’-propyl-1,1’-bi(cyclohexane)
- (1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one
Uniqueness
Compared to similar compounds, (trans,trans)-3,4-Difluorophenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to the presence of the difluorophenyl group. This group enhances its reactivity and interaction with biological targets, making it more versatile in scientific research and industrial applications.
Propiedades
IUPAC Name |
(3,4-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)22(25)26-19-12-13-20(23)21(24)14-19/h12-18H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQNBUFTRYMKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

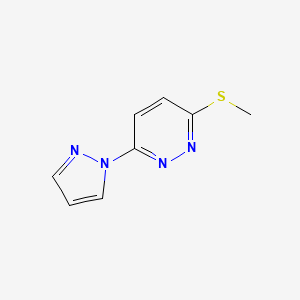
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

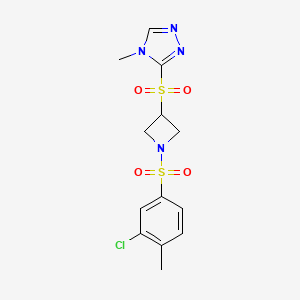
![5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one](/img/structure/B3018104.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B3018107.png)

![N-(3-chloro-4-fluorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3018110.png)
